molecular formula C7H9BrN2O2 B14923565 3-Bromo-1-propyl-1H-pyrazole-4-carboxylic acid

3-Bromo-1-propyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B14923565
M. Wt: 233.06 g/mol
InChI Key: WZLAVKXIWVDWJE-UHFFFAOYSA-N
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Description

3-Bromo-1-propyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-1-propyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-Bromo-1-propyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring structure allows it to bind to various enzymes and receptors, influencing biological processes. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects .

Comparison with Similar Compounds

Uniqueness: 3-Bromo-1-propyl-1H-pyrazole-4-carboxylic acid stands out due to its specific substitution pattern, which imparts unique reactivity and biological activity. Its propyl group and carboxylic acid functionality make it a versatile intermediate for further chemical modifications and applications.

Properties

Molecular Formula

C7H9BrN2O2

Molecular Weight

233.06 g/mol

IUPAC Name

3-bromo-1-propylpyrazole-4-carboxylic acid

InChI

InChI=1S/C7H9BrN2O2/c1-2-3-10-4-5(7(11)12)6(8)9-10/h4H,2-3H2,1H3,(H,11,12)

InChI Key

WZLAVKXIWVDWJE-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C(=N1)Br)C(=O)O

Origin of Product

United States

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